3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core fused with a hydrazinyl group and a dimethoxybenzylidene moiety
Preparation Methods
The synthesis of 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a triazinoindole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
3-[(2E)-2-(3-Phenoxybenzylidene)hydrazino]-5H-[1,2,4]triazino[5,6-b]indole: This compound has a phenoxybenzylidene moiety instead of a dimethoxybenzylidene group, which may result in different chemical and biological properties.
3-[(2E)-2-(3,4-Dimethoxybenzylidene)hydrazino]-5H-[1,2,4]triazino[5,6-b]indole: This compound has a similar structure but with different substitution patterns on the benzylidene group, potentially leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological effects compared to its analogs.
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-14-9-5-6-11(16(14)26-2)10-19-23-18-21-17-15(22-24-18)12-7-3-4-8-13(12)20-17/h3-10H,1-2H3,(H2,20,21,23,24)/b19-10+ |
InChI Key |
IIIPWXKOSQOHTM-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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